molecular formula C16H21N3O2S B13794929 (R)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

(R)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

Cat. No.: B13794929
M. Wt: 319.4 g/mol
InChI Key: AWDORCFLUJZUQS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-1152 Dihydrochloride is a pharmaceutical compound known for its selective inhibition of Rho-associated protein kinase (ROCK). It is primarily used as an experimental reagent in biochemical research. The compound is a white to yellowish crystal, solid at room temperature, and is highly soluble in water and methanol .

Preparation Methods

The preparation of H-1152 Dihydrochloride can be achieved through organic synthesis methods in a chemical synthesis laboratory. The process involves synthesizing a suitable intermediate, followed by subsequent reaction and purification steps to obtain the target product . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

H-1152 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are not commonly detailed in public literature.

    Substitution: It can undergo substitution reactions, particularly involving its functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Conditions often involve controlled temperatures and inert atmospheres to maintain stability.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

H-1152 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

H-1152 Dihydrochloride exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream targets such as MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) in cells stimulated by lysophosphatidic acid. The compound also inhibits EP3-stimulated nitric oxide formation and prevents the fragmentation of apoptotic cells . The molecular targets and pathways involved include ROCK2, PKA, PKC, PKG, Aurora A, and CaMKII .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

4-methyl-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m1/s1

InChI Key

AWDORCFLUJZUQS-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

Origin of Product

United States

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